molecular formula C44H44Cl2N12O B600984 N2-Losartanyl-losartan CAS No. 230971-72-9

N2-Losartanyl-losartan

Cat. No.: B600984
CAS No.: 230971-72-9
M. Wt: 827.81
InChI Key:
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Description

N2-Losartanyl-losartan is a novel compound that has garnered significant attention in the scientific community for its unique properties and potential applications. It is structurally related to losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is an impurity of losartan and has been studied for its distinct chemical and pharmacological characteristics.

Preparation Methods

The synthesis of N2-Losartanyl-losartan involves several key steps. One efficient and green synthetic route includes the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . Industrial production methods often involve the use of phase transfer catalysts and bases to facilitate the reactions and improve yields .

Chemical Reactions Analysis

N2-Losartanyl-losartan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, triethylamine hydrochloride, and sodium borohydride . The major products formed from these reactions include aldehyde tetrazole and losartan itself. The compound’s reactivity is influenced by the presence of functional groups such as the tetrazole and imidazole rings .

Scientific Research Applications

N2-Losartanyl-losartan has been extensively studied for its applications in various fields of research. In chemistry, it is used as a reference standard for the analysis and quality control of losartan and its impurities . In biology and medicine, it is investigated for its potential effects on the renin-angiotensin system and its role in hypertension management . Additionally, it has applications in the pharmaceutical industry for the development and validation of analytical methods .

Mechanism of Action

The mechanism of action of N2-Losartanyl-losartan is similar to that of losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, thereby reducing blood pressure . The compound’s affinity for the AT1 receptor is significantly higher than for the AT2 receptor .

Comparison with Similar Compounds

N2-Losartanyl-losartan is structurally similar to other angiotensin II receptor antagonists, such as losartan, valsartan, and irbesartan. it is unique due to the presence of additional imidazole and tetrazole rings, which may influence its pharmacological properties. Similar compounds include losartan USP related compound E, losartan N2-dimer, and losartan potassium 2-H dimer . These compounds share structural similarities but differ in their specific chemical modifications and potential impurities .

Properties

IUPAC Name

[2-butyl-3-[[4-[2-[2-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-53-54-50-43)27-58-52-44(51-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQJXYHBTJOQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5N=C(N=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44Cl2N12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230971-72-9
Record name N2-Losartanyl-losartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-LOSARTANYL-LOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWB3Q0MU7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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